2-[(4-Bromobenzyl)oxy]acetic acid
Overview
Description
2-[(4-Bromobenzyl)oxy]acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H9BrO3 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Crystallography : A study by Løiten et al. (1999) involved the synthesis of a compound from 4-bromophenylacetic acid chloride, which is closely related to "2-[(4-Bromobenzyl)oxy]acetic acid". The crystal structure of the synthesized compound was determined, highlighting the application of this class of compounds in crystallography and molecular structure analysis (Løiten et al., 1999).
Pharmaceutical Development : Black et al. (1996) described the development of selective cyclooxygenase-2 inhibitors by modifying indomethacin, a known anti-inflammatory drug. This modification involved replacing the benzoyl group with a 4-bromobenzyl group and extending the acetic acid side chain, demonstrating the pharmaceutical applications of derivatives of "this compound" (Black et al., 1996).
Organic Chemistry and Synthesis : Gorbunova and Mamedov (2006) reported the synthesis of quinoxalyl aryl ketones via oxidative dehydrobromination, starting from compounds related to "this compound". This study illustrates the role of such compounds in complex organic synthesis processes (Gorbunova & Mamedov, 2006).
Biological Activity and Screening : Dziełak et al. (2018) conducted a study on the condensation of N-(4-bromobenzyl)-3,1-benzoxazine-2,4-dione with phenylenediamine, leading to the formation of a benzimidazole derivative. This research highlights the potential biological activity and screening of compounds derived from "this compound" (Dziełak et al., 2018).
Future Directions
Properties
IUPAC Name |
2-[(4-bromophenyl)methoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c10-8-3-1-7(2-4-8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEXYIQTFZVRBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20231793 | |
Record name | ((4-Bromobenzyl)oxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20231793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82499-60-3 | |
Record name | ((4-Bromobenzyl)oxy)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082499603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ((4-Bromobenzyl)oxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20231793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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